Lipophilicity (logP) Differentiation: N-Cyclopropyl vs. N-Methyl, N-Cyclohexyl, N-Phenyl, and N-Cyclopropylacetamide Analogs
N-Cyclopropylcyclopropanecarboxamide exhibits a calculated logP of 0.675 (Crippen method), which is intermediate within the N-substituted cyclopropanecarboxamide series [1]. Compared to the N-methyl analog (logP = −0.494), the target is 1.17 log units more lipophilic; compared to the N-cyclohexyl analog (ACD/LogP = 1.38), it is 0.71 log units less lipophilic; and compared to the N-phenyl analog (logP = 2.012), it is 1.34 log units less lipophilic [2]. Against N-cyclopropylacetamide (ACD/LogP = −0.68), which shares the N-cyclopropyl group but replaces the cyclopropanecarbonyl with an acetyl moiety, the target is 1.36 log units more lipophilic . These differences are large enough to produce measurable changes in reversed-phase HPLC retention times, organic/aqueous partition behavior, and passive membrane permeability in cellular assays.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.675 (Crippen calculated) |
| Comparator Or Baseline | N-methylcyclopropanecarboxamide logP = −0.494; N-cyclohexylcyclopropanecarboxamide ACD/LogP = 1.38; N-phenylcyclopropanecarboxamide logP = 2.012; N-cyclopropylacetamide ACD/LogP = −0.68 |
| Quantified Difference | ΔlogP vs. N-methyl: +1.17; vs. N-cyclohexyl: −0.71; vs. N-phenyl: −1.34; vs. N-cyclopropylacetamide: +1.36 |
| Conditions | Calculated values from Crippen, ACD/Labs Percepta, and proprietary prediction algorithms; no single experimental dataset |
Why This Matters
The intermediate logP of 0.675 balances aqueous solubility and organic extractability, making the compound suitable as a chromatographic reference standard where both polar and non-polar impurities must be resolved, unlike more extreme analogs that may co-elute or be poorly retained.
- [1] Cheméo. N-cyclopropylcyclopropanecarboxamide (CAS 1453-50-5): logPoct/wat 0.675 (Crippen Calculated Property). View Source
- [2] Chembase. N-methylcyclopropanecarboxamide: hydrophobicity (logP) −0.494. CAS 7108-40-9. View Source
